molecular formula C10H16N2O4S B8067910 Biotin-D-Sulfoxide

Biotin-D-Sulfoxide

Cat. No.: B8067910
M. Wt: 260.31 g/mol
InChI Key: KCSKCIQYNAOBNQ-OKPRWBIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-sulfoxide biotin , is a compound with the molecular formula C10H16N2O3S and a molecular weight of 244.31 g/mol . It features an imidazole ring and a sulfur-containing tetrahydrothiophene bicyclic structure with a side chain. Biotin is optically active and displays its vitamin properties primarily in the dextrorotatory isomeric form .

Preparation Methods

Synthetic Routes: The synthesis of Biotin (S)-sulfoxide involves several steps. One common approach is to start with biotin itself and introduce the sulfoxide group. The exact synthetic route may vary, but it typically includes oxidation of biotin to form the sulfoxide derivative.

Reaction Conditions: The oxidation of biotin to Biotin (S)-sulfoxide can be achieved using various oxidizing agents, such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA). The reaction conditions depend on the specific method employed.

Industrial Production: While Biotin (S)-sulfoxide is not commonly produced industrially, it can be synthesized in research laboratories for specific applications.

Chemical Reactions Analysis

Biotin (S)-sulfoxide may undergo various chemical reactions:

    Oxidation: The sulfoxide group can be further oxidized to the sulfone form.

    Reduction: Reduction of the sulfoxide group back to biotin is also possible.

    Substitution: Biotin (S)-sulfoxide can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (HO), m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like dithiothreitol (DTT).

    Substitution: Nucleophiles (e.g., amines).

Major Products: The major products depend on the specific reaction. For example, oxidation yields the sulfone form of Biotin (S)-sulfoxide.

Scientific Research Applications

Biotin (S)-sulfoxide finds applications in various fields:

    Chemistry: Used as a reagent in labeling experiments.

    Biology: Studied for its interactions with proteins and enzymes.

    Medicine: Investigated for potential therapeutic effects.

    Industry: Limited industrial applications, but its properties may inspire new uses.

Mechanism of Action

The exact mechanism by which Biotin (S)-sulfoxide exerts its effects remains an area of ongoing research. It likely involves interactions with specific molecular targets and pathways, but further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

Biotin (S)-sulfoxide stands out due to its sulfoxide moiety. Similar compounds include biotin itself (without the sulfoxide group) and other structurally related vitamins.

Properties

IUPAC Name

5-[(3aS,4S,5S,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-,17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSKCIQYNAOBNQ-OKPRWBIXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1=O)CCCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H]([S@]1=O)CCCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10406-89-0
Record name BIOTIN SULFOXIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71ET0LK93W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Biotin-D-Sulfoxide
Reactant of Route 2
Biotin-D-Sulfoxide
Reactant of Route 3
Reactant of Route 3
Biotin-D-Sulfoxide
Reactant of Route 4
Reactant of Route 4
Biotin-D-Sulfoxide
Reactant of Route 5
Biotin-D-Sulfoxide
Reactant of Route 6
Biotin-D-Sulfoxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.